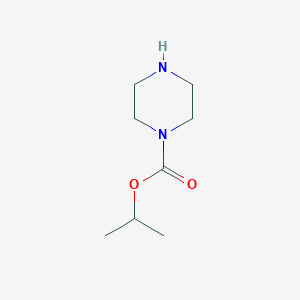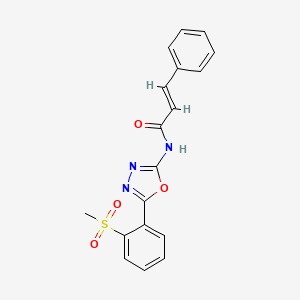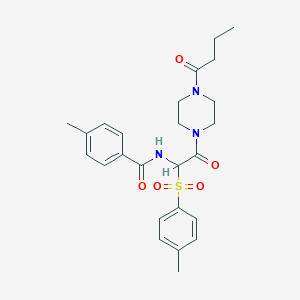![molecular formula C15H15NO4 B2748566 (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-82-9](/img/structure/B2748566.png)
(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Description
(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, also known as MFC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MFC is a carbamate derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Scientific Research Applications
Synthesis and Evaluation as Prodrugs
The synthesis and evaluation of carbamate analogues, including (2-methoxyphenyl)methyl derivatives, have been explored for their potential as prodrugs. One study focuses on the synthesis of several carbamate analogues of 2,5-bis(4-amidinophenyl)furan under mild conditions. These compounds were evaluated for their effectiveness against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. The study found that certain derivatives showed significant anti-PCP activity and improved oral administration efficacy compared to the parent drug. This research highlights the potential of (2-methoxyphenyl)methyl derivatives in medicinal chemistry and their application as prodrugs for infectious diseases (Rahmathullah et al., 1999).
Directed Lithiation for Synthetic Applications
Another area of application involves the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, demonstrating the utility of (2-methoxyphenyl)methyl derivatives in organic synthesis. This process allows for the selective introduction of functional groups at strategic positions, facilitating the synthesis of complex molecules. The methodology shows promise for the synthesis of diverse organic compounds, including pharmaceuticals and materials (Smith et al., 2013).
Antimitotic Agents
Research into antimitotic agents has also included compounds with (2-methoxyphenyl)methyl derivatives. These studies focus on the synthesis and biological evaluation of certain carbamates as antimitotic agents, potentially useful in cancer therapy. The differential activity of chiral isomers of these compounds in various biological systems underlines the importance of stereochemistry in the development of therapeutic agents (Temple & Rener, 1992).
Inhibition of Adipogenic Differentiation
(2-methoxyphenyl)methyl derivatives have also been investigated for their ability to inhibit adipocyte differentiation and the induction of adipokines, which are implicated in obesity-associated inflammatory and metabolic diseases. This research suggests the potential of these compounds in the development of treatments for obesity and related conditions (Sung et al., 2010).
properties
IUPAC Name |
(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-14-7-3-2-5-12(14)11-20-15(17)16-9-8-13-6-4-10-19-13/h2-10H,11H2,1H3,(H,16,17)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEECDIOZTOFIRR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC(=O)NC=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1COC(=O)N/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326275 | |
| Record name | (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
CAS RN |
338399-82-9 | |
| Record name | (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401326275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2748487.png)






![N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2748499.png)
![N-(3,4-dimethoxyphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2748501.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2748503.png)
![3-(tert-butyl)-1-isopentyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2748504.png)
![4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2748505.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B2748506.png)